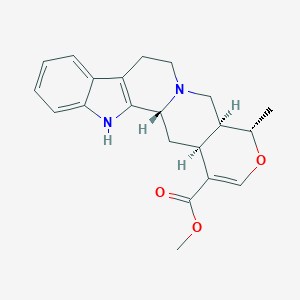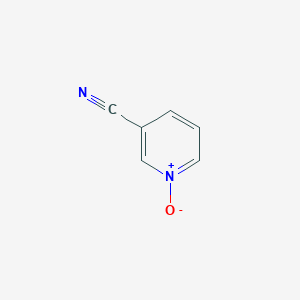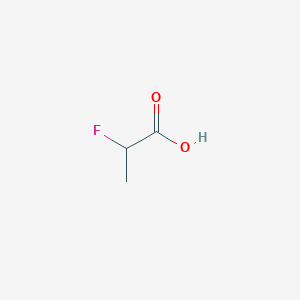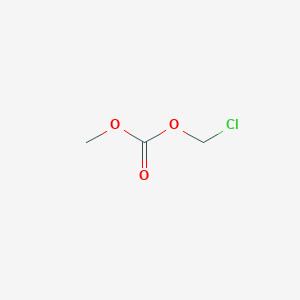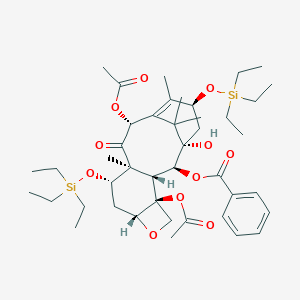
7,13-Bis(trietilsilil)baccatin III
Descripción general
Descripción
7,13-Bis-O-(triethylsilyl) Baccatin III is a synthetic derivative of baccatin III, a naturally occurring diterpenoid compound found in the yew tree (Taxus species) This compound is an important intermediate in the synthesis of paclitaxel, a widely used anticancer drug
Aplicaciones Científicas De Investigación
7,13-Bis-O-(triethylsilyl) Baccatin III has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of paclitaxel and other taxane derivatives. .
Biology: The compound is used in biological studies to investigate the biosynthesis and metabolism of taxanes. .
Medicine: As a precursor to paclitaxel, 7,13-Bis-O-(triethylsilyl) Baccatin III plays a crucial role in cancer research and drug development. .
Industry: The compound is employed in the pharmaceutical industry for the large-scale production of paclitaxel and related drugs. .
Análisis Bioquímico
Biochemical Properties
It is known to be an intermediate in the synthesis of the antitumor agent Paclitaxel
Cellular Effects
It is known that its parent compound, baccatin III, has cytotoxic properties and can inhibit cell proliferation .
Molecular Mechanism
It is known to be an intermediate in the synthesis of the antitumor agent Paclitaxel .
Temporal Effects in Laboratory Settings
It is known to be a stable compound at room temperature .
Metabolic Pathways
It is known to be an intermediate in the synthesis of the antitumor agent Paclitaxel .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 7,13-Bis-O-(triethylsilyl) Baccatin III typically involves the protection of the hydroxyl groups at the 7 and 13 positions of baccatin III with triethylsilyl groups. This is achieved through a silylation reaction using triethylsilyl chloride and a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified by column chromatography to obtain 7,13-Bis-O-(triethylsilyl) Baccatin III in high yield and purity .
Industrial Production Methods
Industrial production of 7,13-Bis-O-(triethylsilyl) Baccatin III follows similar synthetic routes but on a larger scale. The process involves the extraction of baccatin III from yew tree biomass, followed by its chemical modification through silylation. The reaction conditions are optimized for large-scale production, ensuring high efficiency and cost-effectiveness. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
7,13-Bis-O-(triethylsilyl) Baccatin III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The triethylsilyl groups can be replaced with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkoxides, amines, and thiols can be used to replace the triethylsilyl groups
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of 7,13-Bis-O-(triethylsilyl) Baccatin III .
Mecanismo De Acción
The mechanism of action of 7,13-Bis-O-(triethylsilyl) Baccatin III is primarily related to its role as an intermediate in the synthesis of paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules, preventing their depolymerization, and thereby inhibiting cell division. This leads to cell cycle arrest and apoptosis in cancer cells. The triethylsilyl groups in 7,13-Bis-O-(triethylsilyl) Baccatin III protect the hydroxyl groups during synthesis, allowing for selective modifications that enhance the efficacy and stability of the final drug .
Comparación Con Compuestos Similares
Similar Compounds
7-O-(Triethylsilyl)baccatin III: This compound is similar to 7,13-Bis-O-(triethylsilyl) Baccatin III but has only one triethylsilyl group at the 7 position
10-Deacetylbaccatin III: Another important intermediate in paclitaxel synthesis, lacking the acetyl group at the 10 position.
Baccatin III: The parent compound from which 7,13-Bis-O-(triethylsilyl) Baccatin III is derived
Uniqueness
7,13-Bis-O-(triethylsilyl) Baccatin III is unique due to the presence of two triethylsilyl groups, which provide enhanced stability and facilitate selective chemical modifications. This makes it a valuable intermediate in the synthesis of paclitaxel and its analogs, offering advantages in terms of yield, purity, and ease of handling compared to other intermediates .
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66O11Si2/c1-13-55(14-2,15-3)53-31-25-43(48)38(51-39(47)30-22-20-19-21-23-30)36-41(12,37(46)35(50-28(8)44)34(27(31)7)40(43,10)11)32(54-56(16-4,17-5)18-6)24-33-42(36,26-49-33)52-29(9)45/h19-23,31-33,35-36,38,48H,13-18,24-26H2,1-12H3/t31-,32-,33+,35+,36-,38-,41+,42-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYAQPUKLNVRCJ-NVCFCFSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66O11Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451543 | |
| Record name | 7,13-Bis(triethylsilyl)baccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
815.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150541-99-4 | |
| Record name | 7,13-Bis(triethylsilyl)baccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


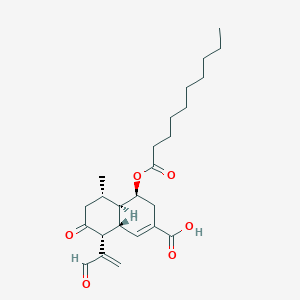

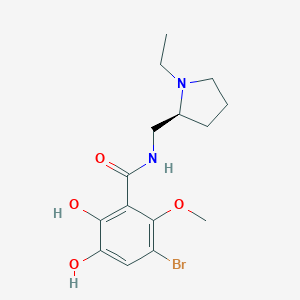





![1-Cyclopropyl-6-fluoro-4-oxo-7-[3-[(propan-2-ylamino)methyl]pyrrolidin-1-yl]-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B127124.png)
